1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Overview
Description
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. The compound consists of a piperidine ring substituted with a 2-(2-bromo-4-chlorophenoxy)ethyl group and an oxalic acid moiety. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The initial step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.
Ether Formation: The 2-bromo-4-chlorophenol is then reacted with an appropriate alkylating agent to form the 2-(2-bromo-4-chlorophenoxy)ethyl intermediate.
Piperidine Substitution: The intermediate is then reacted with 3,5-dimethylpiperidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.
Hydrolysis: The oxalic acid moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperidine ring and phenoxy group.
Scientific Research Applications
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can bind to specific sites on proteins, while the piperidine ring may interact with other functional groups. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-4-chlorophenoxy)butanoic acid: This compound has a similar phenoxy group but differs in the alkyl chain and functional groups.
4-Bromo-2-chlorophenol: A simpler compound with only the phenol group substituted with bromine and chlorine.
4-[2-(4-bromo-2-chlorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid: Another compound with a similar phenoxy group but different substituents on the piperazine ring.
Uniqueness
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine is unique due to its specific combination of functional groups and the presence of both a piperidine ring and an oxalic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.C2H2O4/c1-11-7-12(2)10-18(9-11)5-6-19-15-4-3-13(17)8-14(15)16;3-1(4)2(5)6/h3-4,8,11-12H,5-7,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVFUYAMUWHOHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=C(C=C(C=C2)Cl)Br)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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